1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a morpholinomethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with morpholine and an appropriate acylating agent. One common synthetic route includes the following steps:
Formation of the intermediate: Piperidine is reacted with formaldehyde and morpholine to form the morpholinomethyl-piperidine intermediate.
Acylation: The intermediate is then acylated using an acylating agent such as acetyl chloride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antidiabetic agents and potential anticancer drugs.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity and biological activity.
Morpholine derivatives: Compounds containing the morpholine moiety also show comparable properties and applications.
Piperazine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in similar applications.
The uniqueness of this compound lies in its specific combination of the piperidine and morpholine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(15)14-4-2-12(3-5-14)10-13-6-8-16-9-7-13/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXHEZJEDQLCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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